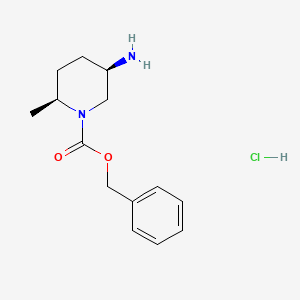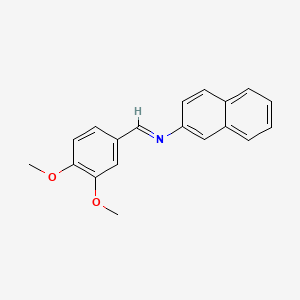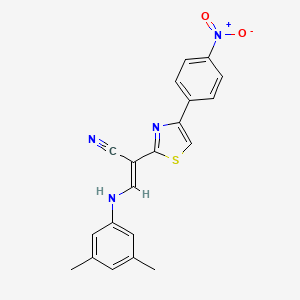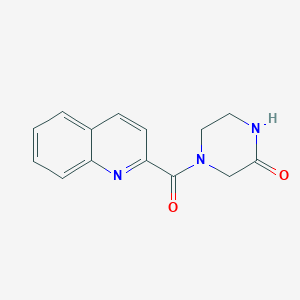![molecular formula C17H16N4OS B2645661 1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 434292-96-3](/img/structure/B2645661.png)
1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a specialty product for proteomics research . It has a molecular weight of 324.40 and a molecular formula of C17H16N4OS .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole moiety, which is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Aplicaciones Científicas De Investigación
Anti-Helicobacter pylori Agents
Research indicates that derivatives of benzimidazole, including 1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one, have shown promise as anti-Helicobacter pylori agents. A study focused on carbamates derived from this scaffold demonstrated potent and selective activities against H. pylori. One prototype, identified as 12a, was particularly effective, exhibiting low minimal inhibition concentrations (MIC) against various clinically relevant H. pylori strains and resistance to microbial resistance development. This suggests its potential as a novel anti-H. pylori agent, presenting a therapeutic avenue for combating this gastric pathogen (Carcanague et al., 2002).
Enzymatic Asymmetric Reduction
The compound and its derivatives have also been utilized in stereoselective bioreductions. Research demonstrates the use of fungal strains for the asymmetric reduction of 1-(benzoazol-2-ylsulfanyl)propan-2-ones to their corresponding alcohols, achieving high enantiomeric excess. This process highlights the compound's utility in obtaining optically active substances, which is crucial for the synthesis of chiral molecules in pharmaceuticals (Borowiecki, Włoczewska, & Ochal, 2014).
Synthesis and Biological Evaluation of Derivatives
The compound's derivatives have been synthesized and evaluated for their biological properties. For instance, the synthesis of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives involved Knoevenagel condensation and was followed by testing for antimicrobial activities. The derivatives displayed notable inhibition efficacy, suggesting their potential in antimicrobial applications. Additionally, these compounds underwent antioxidant and DNA cleavage studies, indicating their broad spectrum of biological activities (Nagaraja et al., 2020).
DNA Binding and Cytotoxicity
The benzimidazole-based compounds, including this chemical structure, have been explored for their DNA-binding capabilities and cytotoxic effects against cancer cells. Research involving new benzimidazole-based Schiff base copper(II) complexes revealed that these compounds bind effectively to DNA and exhibit substantial cytotoxic effects against various cancer cell lines. This suggests the potential of these compounds in cancer therapy, highlighting their ability to interact with DNA and induce cytotoxic effects (Paul et al., 2015).
Propiedades
IUPAC Name |
3-[3-(1H-benzimidazol-2-ylsulfanyl)propyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17-20-14-8-3-4-9-15(14)21(17)10-5-11-23-16-18-12-6-1-2-7-13(12)19-16/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUAVMXSHQUICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCCN3C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide](/img/structure/B2645579.png)
![4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2645580.png)

![N8-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-N3-cyclopentyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2645584.png)


![6-(((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2645592.png)

![N-butyl-1-(4-{[(4-propylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2645594.png)
![2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2645598.png)

![2-(2-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2645600.png)
